Enhanced Oral Bioavailability: Cmax and AUC Increase vs. CAI Free Base
In a head-to-head rat pharmacokinetic study, carboxyamidotriazole orotate (CTO) demonstrated superior oral absorption compared to carboxyamidotriazole (CAI) free base. CTO entered the bloodstream faster and achieved higher plasma concentrations [1]. Specifically, CTO produced a significant increase in both Cmax and AUC relative to CAI, while maintaining a similar elimination half-life [1]. This improved pharmacokinetic profile translates to a reduced dose requirement and potentially lower toxicity.
| Evidence Dimension | Pharmacokinetics (Cmax and AUC) |
|---|---|
| Target Compound Data | Higher Cmax and AUC vs. CAI; faster absorption (Tmax shortened) |
| Comparator Or Baseline | Carboxyamidotriazole (CAI) free base |
| Quantified Difference | CTO produced an increase in AUC and Cmax, and the time to reach Cmax was shortened (exact fold-change not specified in abstract, but described as significant) |
| Conditions | Rat model, oral administration |
Why This Matters
Enhanced oral bioavailability supports lower and less frequent dosing, improving patient compliance and reducing cost-per-dose in therapeutic applications.
- [1] Grover GJ, et al. Comparative pharmacokinetic profile of carboxyamidotriazole and carboxyamidotriazole-orotate. 2007. View Source
